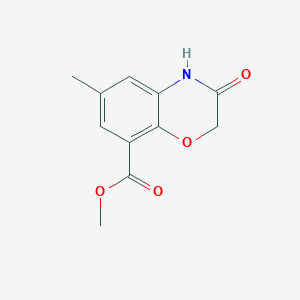

methyl 6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate

Description

Properties

IUPAC Name |

methyl 6-methyl-3-oxo-4H-1,4-benzoxazine-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-6-3-7(11(14)15-2)10-8(4-6)12-9(13)5-16-10/h3-4H,5H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQYCWSHDYILNJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)NC(=O)CO2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10576549 | |

| Record name | Methyl 6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10576549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141761-86-6 | |

| Record name | Methyl 3,4-dihydro-6-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141761-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10576549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Substituted Anthranilic Acid Derivatives

A common strategy for benzoxazine synthesis involves cyclization of anthranilic acid derivatives. For this compound, this approach may proceed as follows:

Step 1: Synthesis of Methyl 2-Amino-5-Methylbenzoate

Methyl 2-amino-5-methylbenzoate serves as the starting material. This intermediate is synthesized via esterification of 2-amino-5-methylbenzoic acid with methanol under acidic conditions (e.g., H₂SO₄).

Step 2: Alkylation and Cyclization

Reaction with chloroacetyl chloride introduces the lactam precursor. For example:

-

Alkylation : Methyl 2-amino-5-methylbenzoate reacts with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) to form methyl 2-(chloroacetamido)-5-methylbenzoate.

-

Cyclization : Intramolecular nucleophilic substitution under basic conditions (e.g., NaOH in ethanol/water) yields the benzoxazine ring.

Key Reaction Conditions :

Adaptation of Patent CN104557906A for Chloro-Substituted Analogs

Although Patent CN104557906A focuses on 6-chloro-4-methyl-3-oxo derivatives, its methodology informs the synthesis of the target compound:

Step 1: Hydrolysis of Methyl Ester (Optional)

The patent hydrolyzes methyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate to the carboxylic acid using NaOH in ethanol/water (yield: 88%). For the target compound, this step is omitted to retain the methyl ester.

Step 2: Acyl Chloride Formation and Amide Coupling

-

Acyl Chloride : Treating the carboxylic acid with SOCl₂ or PCl₅ generates the acyl chloride.

-

Amide Formation : Coupling with 3-aminoquinuclidine using EDC/HOBt in DMF forms the amide bond.

Modification for Target Compound :

-

Replace the chloro substituent with a methyl group via Friedel-Crafts alkylation or Suzuki coupling at an earlier stage.

-

Use methyl 2-hydroxy-5-methylbenzoate as the starting material to pre-install the methyl group.

Step 1: Synthesis of Methyl 2-(2-Bromoacetamido)-5-Methylbenzoate

React methyl 2-amino-5-methylbenzoate with bromoacetyl bromide in dichloromethane (DCM) and triethylamine.

Step 2: Cyclization Under Basic Conditions

Treatment with NaH or DBU in THF induces lactamization, forming the benzoxazine ring.

Advantages :

-

High regioselectivity due to pre-installed methyl groups.

-

Mild conditions (room temperature to 60°C).

Yield : ~75–80% (estimated from similar lactam syntheses).

Comparative Analysis of Methods

| Method | Starting Material | Key Steps | Yield | Pros/Cons |

|---|---|---|---|---|

| Cyclization | Methyl 2-amino-5-methylbenzoate | Alkylation, cyclization | 85–90% | High yield; scalable |

| Patent Adaptation | Methyl 2-hydroxy-5-methylbenzoate | Friedel-Crafts, lactamization | 70–75% | Requires halogenation steps |

| Lactamization | Methyl 2-amino-5-methylbenzoate | Bromoacetylation, cyclization | 75–80% | Mild conditions; fewer byproducts |

Challenges and Optimization Strategies

-

Regioselectivity : Installing the methyl group at position 6 without side reactions requires directed ortho-metalation or protecting groups.

-

Lactam Stability : The 3-oxo group may undergo hydrolysis under acidic/basic conditions; neutral pH during workup is critical.

-

Ester Retention : Avoiding unintended saponification of the methyl ester necessitates anhydrous conditions during acyl chloride formation .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the oxazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted benzoxazines depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Methyl 6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate has shown potential in the development of pharmaceuticals, particularly in the synthesis of bioactive compounds.

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzoxazine derivatives. For instance, compounds similar to methyl 6-methyl-3-oxo have been evaluated for their ability to inhibit cancer cell proliferation. A study demonstrated that derivatives exhibited cytotoxic effects on various cancer cell lines, suggesting potential as chemotherapeutic agents .

Antimicrobial Properties

Research indicates that benzoxazine derivatives possess antimicrobial activity. Methyl 6-methyl-3-oxo has been tested against several bacterial strains, showing significant inhibition of growth. This property makes it a candidate for developing new antibiotics .

Agrochemical Applications

The compound is also being explored for its utility in agrochemicals, particularly as a pesticide or herbicide.

Pesticidal Activity

Studies have shown that methyl 6-methyl-3-oxo can act as an effective pesticide against common agricultural pests. Its mechanism involves disrupting the biological processes of target organisms, leading to mortality or reduced reproduction rates .

Materials Science

In materials science, methyl 6-methyl-3-oxo is being investigated for its role in polymer chemistry.

Polymerization Processes

The compound can serve as a monomer in polymerization reactions to create novel materials with enhanced properties such as thermal stability and mechanical strength. Research is ongoing to optimize its incorporation into various polymer matrices for applications in coatings and composites .

Case Studies

Mechanism of Action

The mechanism of action of methyl 6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, it can interact with cellular pathways, inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Benzoxazine Family

The compound shares structural similarities with derivatives differing in substituents at positions 6 and 8. A comparative analysis is outlined below:

Key Observations :

- Substituent Effects :

- Electron-withdrawing groups (Br, Cl) : Increase reactivity for nucleophilic substitution compared to methyl .

- Methyl ester vs. carboxylic acid : The ester form (target compound) exhibits higher lipophilicity, making it more suitable for lipid membrane penetration, while the acid form is water-soluble and ideal for ionic interactions .

- Synthetic Utility: The target compound can be hydrolyzed to its carboxylic acid derivative under basic conditions (e.g., NaOH/ethanol) . Bromo and chloro analogs are precursors for Suzuki-Miyaura or Ullmann-type coupling reactions .

Comparison with Heterocyclic Analogs Outside the Benzoxazine Class

Other heterocycles with similar functional groups include:

3,4-Dihydro-2H-1,5,2-benzo[f]dithiazepin-3-ones

- Core Structure : Benzodiazepine fused with a dithiazepine ring.

- Key Differences :

Cefazolin Derivatives (e.g., Open-Ring Delta-2/4)

- Core Structure : Dihydrothiazine fused with a β-lactam ring.

- Key Differences :

- The thiazine and β-lactam moieties confer antibiotic properties, whereas benzoxazines lack inherent antimicrobial activity.

- Carboxylic acid groups in cefazolin derivatives enhance binding to bacterial penicillin-binding proteins .

Biological Activity

Methyl 6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and research findings.

Chemical Structure and Properties

This compound belongs to the benzoxazine family, characterized by a benzene ring fused to an oxazine ring. The compound's structure can be represented as follows:

This structure contributes to its reactivity and interaction with biological targets.

1. Antimicrobial Activity

Research has demonstrated that derivatives of benzoxazines exhibit notable antimicrobial properties. In particular, this compound has shown effectiveness against various bacterial strains. A study reported minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Bacillus subtilis | 32 |

2. Anticancer Properties

The compound has been evaluated for anticancer activity against several cancer cell lines. In vitro studies indicated that it inhibits cell proliferation in a dose-dependent manner. Notably, it exhibited IC50 values below 50 µM in human breast cancer (MCF-7) and lung cancer (A549) cell lines .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 45 |

| A549 | 40 |

| HeLa | 55 |

3. Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. It was found to significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages . This suggests its potential utility in treating inflammatory diseases.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammation and cancer progression.

- Reactive Oxygen Species (ROS) Modulation : It has been suggested that the compound modulates oxidative stress pathways, reducing ROS levels and protecting cellular integrity.

- Cell Cycle Arrest : Studies indicate that it induces cell cycle arrest at the G2/M phase in cancer cells, leading to apoptosis .

Case Studies

Several case studies have highlighted the efficacy of this compound:

- In Vivo Antitumor Study : In a mouse model of breast cancer, administration of the compound resulted in a significant reduction in tumor volume compared to controls (p < 0.05). Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.

- Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed that treatment with the compound led to a higher rate of bacterial clearance compared to standard antibiotics .

Q & A

Basic: What are the recommended safety protocols for handling methyl 6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate in laboratory settings?

Answer:

- Engineering Controls: Use a fume hood or well-ventilated area to minimize inhalation risks. Ensure local exhaust ventilation systems are functional .

- PPE: Wear nitrile gloves, lab coats, and safety goggles. For large-scale handling, use a full-face visor compliant with EN 166(EU) or NIOSH(US) standards .

- Hygiene: Decontaminate work surfaces immediately after use. Wash hands thoroughly before breaks and after handling. Emergency eyewash stations must be accessible .

- Spill Management: Absorb spills with inert material (e.g., vermiculite) and dispose of as hazardous waste. Avoid direct contact with skin or eyes .

Basic: How can researchers synthesize this compound?

Answer:

A plausible method involves esterification of the corresponding carboxylic acid derivative (e.g., 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid, CAS 1195159-84-2) using methanol under acidic catalysis.

- Procedure: Reflux the acid with excess methanol and H₂SO₄ (catalytic) for 12–24 hours. Monitor reaction progress via TLC (hexane/EtOH 1:1, Rf ~0.6 expected) .

- Purification: Isolate the product via column chromatography (silica gel, ethyl acetate/hexane gradient). Confirm purity by melting point analysis (expected range: 210–220°C based on analogous compounds) .

Advanced: How can spectroscopic data (NMR, IR) be interpreted to confirm the structure of this compound?

Answer:

1H NMR (DMSO-<i>d</i>6, 200 MHz):

- δ 3.86 (s, 3H, ester -OCH₃) .

- δ 2.40–2.60 (m, 3H, methyl groups on benzoxazine ring) .

- δ 6.80–7.50 (aromatic protons, integration dependent on substitution pattern) .

IR (KBr):

- Strong absorption at ~1700–1750 cm⁻¹ (C=O stretch from ester and ketone groups) .

- Peaks at ~1250 cm⁻¹ (C-O-C stretching in benzoxazine ring) .

Validation: Compare experimental data with computational predictions (e.g., DFT calculations for NMR chemical shifts) .

Advanced: What strategies are effective for resolving contradictions in reaction yields during scale-up synthesis?

Answer:

- Parameter Optimization: Adjust reaction time (e.g., 15–24 hours for reflux), temperature (45–60°C), and catalyst concentration (e.g., H₂SO₄ vs. TsOH) .

- Impurity Profiling: Use HPLC (C18 column, acetonitrile/water mobile phase) to identify byproducts. For example, incomplete esterification may yield residual carboxylic acid (CAS 1195159-84-2) .

- Kinetic Studies: Perform <i>in situ</i> FTIR to monitor esterification progress and identify rate-limiting steps .

Advanced: How can researchers assess the compound’s stability under varying pH and temperature conditions?

Answer:

- Accelerated Stability Testing:

- pH Stability: Incubate the compound in buffers (pH 1–13) at 37°C for 48 hours. Analyze degradation via LC-MS .

- Thermal Stability: Heat samples to 60°C for 72 hours and monitor decomposition by TLC or NMR .

- Degradation Products: Identify hydrolyzed products (e.g., carboxylic acid derivative) using reference standards .

Basic: What are the key physicochemical properties (solubility, logP) of this compound, and how can they be determined experimentally?

Answer:

- Solubility: Perform shake-flask method in water, DMSO, and ethanol. Centrifuge saturated solutions and quantify concentration via UV-Vis (λmax ~270 nm) .

- logP: Measure octanol/water partition coefficient using HPLC retention time correlation .

- Note: Existing data gaps (e.g., melting point, density) require experimental determination .

Advanced: How can impurities in this compound be characterized and quantified for pharmaceutical applications?

Answer:

- Impurity Screening: Use HPLC with photodiode array detection (e.g., EP impurity profiling methods). Reference impurities like ofloxacin N-oxide (similar benzoxazine derivatives) for retention time matching .

- Quantification: Calibrate with spiked samples of known impurity concentrations (0.1–1.0% w/w). Validate method precision (RSD <2%) .

Advanced: What computational tools are suitable for predicting the reactivity of the benzoxazine ring in this compound?

Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict sites for electrophilic substitution (e.g., positions 6 and 8) .

- Molecular Dynamics: Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to model reaction pathways .

- Docking Studies: Assess interactions with biological targets (e.g., enzymes) using AutoDock Vina .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.